N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H22N2O5 and its molecular weight is 418.449. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Antiallergic Agents : A series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin derivatives, structurally related to dibenzoxazepines, have been synthesized and evaluated for their antiallergic activities. These compounds showed potent inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction, with one compound under clinical evaluation due to its significant activity and low CNS side effects (Ohshima et al., 1992).
HIV-1 Reverse Transcriptase Inhibitors : Dibenz[b,f][1,4]oxazepin-11(10H)-ones and related structures were found to inhibit HIV-1 reverse transcriptase effectively, highlighting the impact of A-ring substitution on enhancing potency. These compounds demonstrated specificity for HIV-1 RT without inhibiting other viral reverse transcriptases (Klunder et al., 1992).
Chemical Synthesis and Properties
Catalytic Enantioselective Reactions : The aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, demonstrating the potential for creating enantioselective compounds for further chemical and pharmacological studies (Munck et al., 2017).
Synthetic Approaches : Novel approaches for constructing dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids through base-catalyzed intramolecular nucleophilic substitution were developed, showcasing advanced methodologies in organic synthesis and the potential for creating diverse dibenzoxazepine derivatives with varied biological activities (Samet et al., 2006).
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-8-10-19-17(12-14)26(2)24(28)16-13-15(9-11-18(16)31-19)25-23(27)22-20(29-3)6-5-7-21(22)30-4/h5-13H,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGIBJNAHZHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide |
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